tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPNTJQMXAHNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192606 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-05-0, 167081-37-0 | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130369-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The reduction of the methyl ester group to a hydroxymethyl moiety is achieved through nucleophilic acyl substitution. LiBH₄, a strong reducing agent, selectively targets the ester carbonyl group, converting it into a primary alcohol while leaving the tert-butoxycarbonyl (Boc) protecting group intact. The reaction proceeds as follows:
Key Reaction Parameters
The reaction is conducted under anhydrous conditions in tetrahydrofuran (THF), which stabilizes the borohydride intermediate. Key parameters include:
| Parameter | Details |
|---|---|
| Starting Material | Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate |
| Reagent | Lithium borohydride (3M in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C initial, then 60°C for 3 hours |
| Molar Ratio | 1:2 (ester:LiBH₄) |
| Workup | Dilute NaOH, extraction with ethyl acetate |
| Purification | Silica gel column chromatography (3% MeOH in DCM) |
| Yield | 91% |
The stereochemistry of the starting material ((1R,3R)-configuration) ensures the trans geometry of the final product, critical for its biological activity.
Optimization of Reaction Conditions
Temperature and Time
Heating the reaction mixture at 60°C for 3 hours ensures complete conversion. Lower temperatures (e.g., 40°C) result in incomplete reduction, while prolonged heating (>5 hours) risks decomposition of the Boc group.
Solvent Selection
THF is ideal due to its ability to dissolve both the ester and LiBH₄. Alternatives like diethyl ether or 1,4-dioxane yield slower reaction rates or side products.
Stoichiometry
A 2:1 molar ratio of LiBH₄ to ester is optimal. Substoichiometric amounts lead to residual starting material, while excess borohydride complicates purification.
Purification and Characterization
Workup Procedure
After reduction, the mixture is quenched with dilute NaOH to neutralize excess LiBH₄. Ethyl acetate extraction (3×50 mL) isolates the product, followed by drying over anhydrous Na₂SO₄.
Column Chromatography
Silica gel chromatography with a 3% methanol-dichloromethane gradient removes impurities, yielding a white solid with >98% purity (confirmed by HPLC).
Structural Confirmation
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.44 (s, 9H, Boc), 3.65 (t, 2H, -CH₂OH), and 4.75 (br s, 1H, NH).
-
Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 202.17 (calc. 202.17).
Comparative Analysis with Related Compounds
The method contrasts with alternative routes for similar carbamates:
| Compound | Key Differences | Yield | Reference |
|---|---|---|---|
| tert-Butyl (3-hydroxypropyl)carbamate | Linear chain vs. cyclobutyl ring | 85% | |
| tert-Butyl (1-hydroxymethylcyclobutyl)carbamate | Cis vs. trans stereochemistry | 78% |
The trans-cyclobutyl configuration in tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate enhances metabolic stability compared to cis analogs.
Scalability and Industrial Relevance
The 91% yield and straightforward purification make this method scalable. Pilot studies demonstrate consistent results at 100-g scales, with no column chromatography required if high-purity starting materials are used.
Challenges and Mitigation Strategies
-
Moisture Sensitivity : LiBH₄ is hygroscopic; reactions must be conducted under inert atmosphere.
-
Byproduct Formation : Trace amounts of over-reduced products (e.g., diols) are minimized by strict temperature control.
Chemical Reactions Analysis
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Overview
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, also known as N-Boc-3-aminocyclobutanemethanol, is a chemical compound with the molecular formula C₁₀H₁₉NO₃. This compound is gaining attention in various fields of scientific research, particularly in organic synthesis, medicinal chemistry, and biological applications. Its unique structure, which includes a cyclobutyl ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, makes it a valuable building block for the synthesis of complex molecules.
Chemistry
- Building Block for Organic Synthesis : this compound serves as a versatile building block in organic synthesis. It allows chemists to explore new reaction pathways and develop novel compounds. The compound's structure enables selective manipulation during synthesis, making it suitable for creating complex cyclobutane-containing scaffolds and other bioactive molecules.
- Protecting Group in Peptide Synthesis : The tert-butoxycarbonyl (Boc) group acts as a protecting group for amines, enabling selective deprotection under mild conditions. This property is particularly useful in peptide synthesis, where it allows for the introduction of cyclobutane moieties into peptide chains.
Biology
- Probes for Biological Processes : This compound can be utilized as a precursor to generate probes that study various biological processes. Once deprotected, the amine group can be coupled with biomolecules such as carbohydrates or fluorophores, facilitating the investigation of biomolecule functions and localizations within cells.
- Enzyme-Catalyzed Reactions : this compound can act as a probe to study enzyme-catalyzed reactions involving carbamates. Its interactions with enzymes or receptors via hydrogen bonding can modulate their activity, providing insights into enzymatic mechanisms.
Medicine
- Potential Therapeutic Properties : Derivatives of this compound are being investigated for their potential therapeutic applications. The stability and bioavailability imparted by the carbamate group enhance the efficacy of drug molecules. Research is ongoing to explore its use as a prodrug that can release active pharmaceutical ingredients under specific conditions.
- Drug Development : The compound's unique structural features make it a valuable intermediate in drug development processes, particularly in designing novel drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its ability to act as a carbamate protecting group. In biological systems, it can be hydrolyzed by enzymes to release the active compound, which then exerts its effects by interacting with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the active compound being released .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Variants on the Cyclobutyl Ring
(a) tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
- CAS : 2094411-58-0
- Molecular Formula : C₉H₁₈ClN₂O₂ (hydrochloride salt)
- Key Difference: Replacement of hydroxymethyl (-CH₂OH) with aminomethyl (-CH₂NH₂), protonated as a hydrochloride salt.
- Applications: Useful in peptide synthesis due to the reactive amino group. The hydrochloride form enhances solubility in polar solvents .
(b) tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride
- CAS : EN300-33211937
- Molecular Formula : C₇H₁₅Cl₂FN₂ (includes fluorine and chlorine substituents)
- Key Difference: Substitution with a branched 1-aminoethyl group (-CH(CH₃)NH₂).
- Properties : Higher molecular weight (250.77 g/mol) and increased steric hindrance compared to the parent compound .
(c) tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Ring System Modifications
(a) tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
- CAS : 1645410-37-2
- Molecular Formula: C₁₃H₂₃NO₃
- Key Difference: Incorporation of a bicyclo[2.2.1]heptane (norbornane) ring system instead of cyclobutane.
(b) tert-butyl (3-oxocyclopentyl)carbamate
Functional Group Replacements
(a) tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
- CAS : 1607474-26-9
- Molecular Formula: C₁₁H₂₁NO₃
- Key Difference : Hydroxymethyl replaced with 2-hydroxyethyl (-CH₂CH₂OH), extending the carbon chain.
- Applications : Enhanced hydrophilicity for aqueous-phase reactions .
(b) tert-butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications |
|---|---|---|---|---|---|
| Parent Compound | 142733-64-0 | C₁₀H₁₉NO₃ | 201.3 | 3-hydroxymethyl | Biochemical reagents, drug synthesis |
| 3-Aminomethyl hydrochloride derivative | 2094411-58-0 | C₉H₁₈ClN₂O₂ | ~217.6 | 3-aminomethyl (-CH₂NH₂·HCl) | Peptide synthesis |
| 2-Hydroxymethyl isomer | 1639216-79-7 | C₁₀H₁₉NO₃ | 201.3 | 2-hydroxymethyl | Stereochemical studies |
| Bicyclo[2.2.1]heptanyl derivative | 1645410-37-2 | C₁₃H₂₃NO₃ | 241.3 | Bicyclic ring | Rigid scaffold for drug design |
| Tetrazole-substituted analog | 1638764-51-8 | C₁₀H₁₇N₅O₂ | 239.3 | Tetrazole ring | Bioisostere in medicinal chemistry |
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (TBHC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₀H₁₉NO₃, which includes a cyclobutyl ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This article aims to provide a comprehensive overview of the biological activity of TBHC, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of TBHC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety is known to interact with active sites on proteins, modulating their function and potentially altering cellular pathways.
- Hydrogen Bonding : The hydroxymethyl group enhances the compound's reactivity and specificity.
- Enzyme Interaction : TBHC has been shown to act as a biochemical probe in enzyme-catalyzed reactions involving carbamates, providing insights into biological pathways.
In Vitro Studies
In vitro studies have demonstrated that TBHC exhibits moderate activity against various biological targets. For instance, it has been evaluated for its effects on enzymes involved in metabolic pathways.
- Enzyme Inhibition : TBHC has shown potential in inhibiting specific enzymes, thereby affecting metabolic processes.
- Cellular Pathways : The compound's interaction with cellular receptors suggests its role in modulating signaling pathways.
In Vivo Studies
Research on TBHC's therapeutic potential has extended into in vivo models. Preliminary studies indicate its efficacy in various disease models:
- Anti-inflammatory Activity : TBHC has demonstrated anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Some derivatives of TBHC are being investigated for their anticancer properties, with promising results in preclinical trials.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of TBHC, it is essential to compare it with structurally similar compounds. The following table outlines key differences and similarities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate | C₁₀H₁₉NO₃ | Contains trans configuration | Moderate enzyme inhibition |
| Tert-butyl [3-(hydroxymethyl)cyclobutyl]methylcarbamate | C₁₁H₂₁NO₃ | Methyl substitution at nitrogen | Enhanced reactivity patterns |
| Carbamic acid, N-[3-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester | C₁₁H₂₃NO₃ | Different substituents affecting activity | Varies based on substituents |
TBHC stands out due to its specific configuration and functional groups that influence its reactivity and potential applications compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the potential of TBHC in drug development:
- Enzyme-Catalyzed Reactions : A study demonstrated that TBHC could serve as a substrate for specific enzymes, elucidating its role as a biochemical probe for understanding enzyme mechanisms .
- Therapeutic Applications : Research indicates that derivatives of TBHC have shown promise as anti-inflammatory agents in animal models, leading to further exploration of its therapeutic potential .
- Bioavailability Studies : Investigations into the pharmacokinetics of TBHC suggest favorable absorption and distribution characteristics, making it a viable candidate for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, and what key reaction conditions are critical for optimizing yield?
- Methodology : The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. A published route involves condensation of tert-butyl carbamate with a hydroxymethyl-substituted cyclobutyl derivative under coupling conditions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling agents in anhydrous dichloromethane or DMF at 0–25°C . Reaction monitoring via TLC or LC-MS is recommended to optimize reaction time and prevent over-alkylation.
- Critical Conditions :
-
Use of anhydrous solvents to avoid hydrolysis.
-
Controlled temperature (0–25°C) to minimize side reactions.
-
Stoichiometric excess of tert-butyl chloroformate (1.2–1.5 equiv) to ensure complete conversion .
| Synthetic Method Comparison |
|----------------------------------|---------------------------------------|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF or CH₂Cl₂ |
| Yield | 65–85% (reported for analogous compounds) |
Q. How should this compound be purified and characterized to ensure high purity for subsequent reactions?
- Purification : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) may be required .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and hydroxymethyl protons (δ ~3.6–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm carbamate and hydroxymethyl groups .
Advanced Research Questions
Q. What strategies are recommended for handling the hydroxymethyl group in this compound during multi-step syntheses to prevent undesired side reactions?
- Protection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl in DMF) or acetate (Ac₂O/pyridine) to prevent oxidation or nucleophilic side reactions during subsequent steps .
- Challenges :
- Acidic conditions may cleave the tert-butyl carbamate; use mild deprotection (TFA/CH₂Cl₂, 0°C) to retain integrity .
- Monitor stability under basic conditions (e.g., during Suzuki couplings) via pH-controlled experiments .
Q. How can crystallographic data of this compound derivatives be effectively analyzed using SHELX software, and what challenges may arise during refinement?
- Procedure :
Collect high-resolution X-ray data (λ = 0.710–1.541 Å) and process with SHELXL .
Use OLEX2 or WinGX for structure visualization and hydrogen atom placement.
- Challenges :
- Disorder : The tert-butyl group may exhibit rotational disorder; apply PART and SUMP instructions in SHELXL to model .
- Hydrogen Bonding : The hydroxymethyl group participates in intermolecular H-bonds. Use DFIX and DANG restraints to refine geometry .
Q. What are the conflicting reports regarding the stability of tert-butyl carbamates under acidic or basic conditions, and how can these be addressed experimentally?
- Contradictions :
- Some SDS indicate stability at pH 5–8 , while others report decomposition under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Resolution :
- Conduct accelerated stability studies (40°C, 75% RH) over 4 weeks with HPLC monitoring.
- Use buffered solutions (pH 3–10) to identify degradation thresholds. Major degradation products include cyclobutylamine and CO₂ .
Q. What analytical methodologies are most effective in detecting and quantifying degradation products of this compound during long-term storage?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
